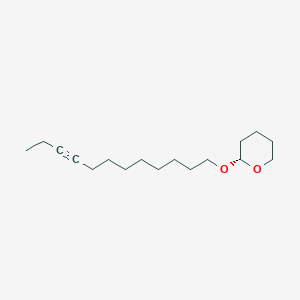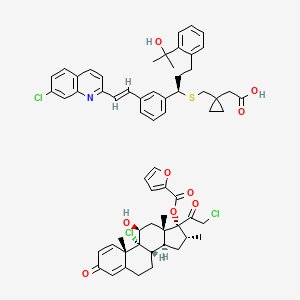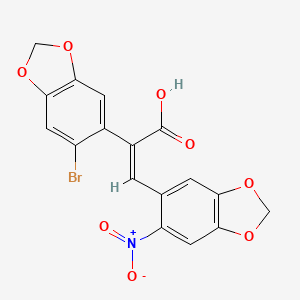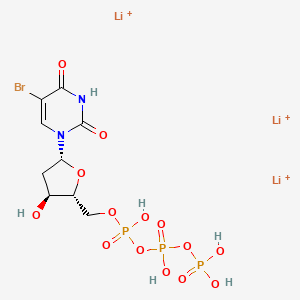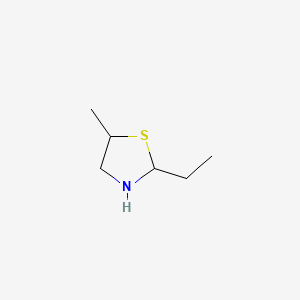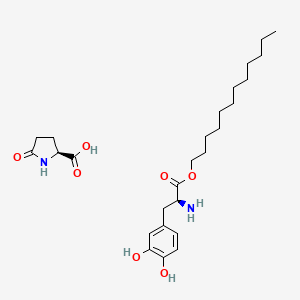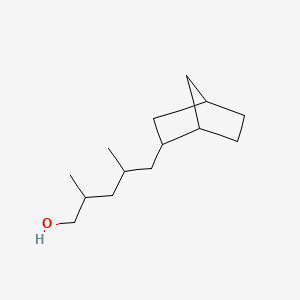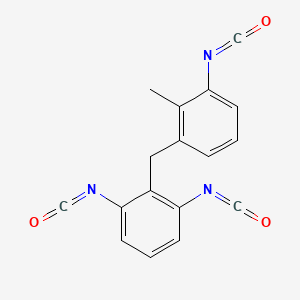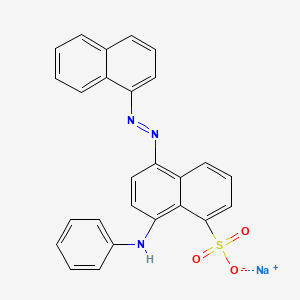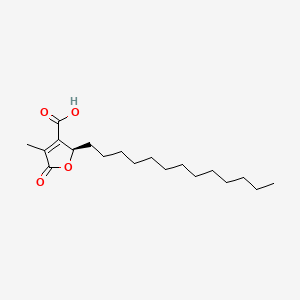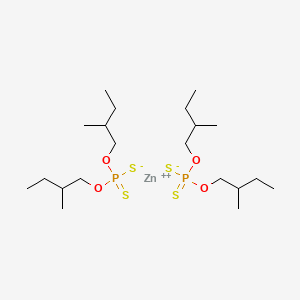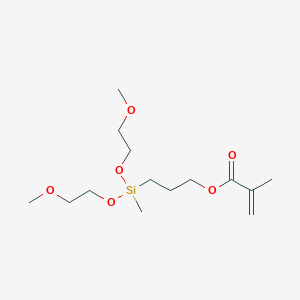
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C14H28O6Si and a molecular weight of 320.45 g/mol . It is a methacrylate ester that contains a silyl group, making it a versatile compound in various applications, particularly in the field of polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymers: Formed through polymerization, these polymers can be used in coatings, adhesives, and sealants.
Silanols: Formed through hydrolysis, these compounds can further react to form siloxanes.
Wissenschaftliche Forschungsanwendungen
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology and Medicine: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Methacryloxypropyl)trimethoxysilane
Uniqueness
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is unique due to its bis(2-methoxyethoxy)methylsilyl group, which provides enhanced solubility and reactivity compared to other silyl methacrylates. This makes it particularly useful in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
93804-26-3 |
|---|---|
Molekularformel |
C14H28O6Si |
Molekulargewicht |
320.45 g/mol |
IUPAC-Name |
3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3 |
InChI-Schlüssel |
IQNCMVGYSANBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



